molecular formula C6H7BF5K B13469020 Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroborate

Cat. No.: B13469020
M. Wt: 224.02 g/mol
InChI Key: GMEQSFVPUCPENT-UHFFFAOYSA-N
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Description

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide is a chemical compound with the molecular formula C6H7BF5K. It is a boronic acid derivative, specifically a trifluoroborate salt, which is often used in organic synthesis and various chemical reactions . This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide typically involves the reaction of 4,4-difluorocyclohex-1-ene with a boron-containing reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .

Mechanism of Action

The mechanism by which potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (4,4-difluorocyclohex-1-en-1-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic acid derivatives. The presence of the difluorocyclohexyl group enhances its reactivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C6H7BF5K

Molecular Weight

224.02 g/mol

IUPAC Name

potassium;(4,4-difluorocyclohexen-1-yl)-trifluoroboranuide

InChI

InChI=1S/C6H7BF5.K/c8-6(9)3-1-5(2-4-6)7(10,11)12;/h1H,2-4H2;/q-1;+1

InChI Key

GMEQSFVPUCPENT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCC(CC1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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